5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-
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Overview
Description
N-(1-(Furan-3-ylmethyl)piperidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a piperidine ring, a furan ring, and an isoquinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Buchwald-Hartwig arylamination reaction, which is used to form the amine linkage between the piperidine and isoquinoline rings . The reaction conditions often include the use of palladium catalysts and ligands to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Furan-3-ylmethyl)piperidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(1-(Furan-3-ylmethyl)piperidin-3-yl)isoquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(Furan-3-ylmethyl)piperidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with potential anticancer activity.
Matrine: A piperidine alkaloid with various pharmacological effects.
Uniqueness
N-(1-(Furan-3-ylmethyl)piperidin-3-yl)isoquinolin-5-amine is unique due to its combination of a furan ring, a piperidine ring, and an isoquinoline moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
675133-43-4 |
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Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[1-(furan-3-ylmethyl)piperidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C19H21N3O/c1-3-16-11-20-8-6-18(16)19(5-1)21-17-4-2-9-22(13-17)12-15-7-10-23-14-15/h1,3,5-8,10-11,14,17,21H,2,4,9,12-13H2 |
InChI Key |
PQYIJTVJVOBMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=COC=C2)NC3=CC=CC4=C3C=CN=C4 |
Origin of Product |
United States |
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